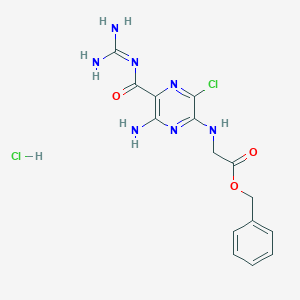
UCD38B HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
UCD38B HCl is a cell permeable inhibitor of intracellular uPA (urokinase plasminogen activator). It acts by killing proliferative and non-proliferative high grade glioma cells by programmed necrosis.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Effects on Cancer Cells
Studies have demonstrated that UCD38B exhibits a more potent cytotoxic effect compared to its parent compound, amiloride, and another derivative, UCD74A. In vitro experiments revealed that UCD38B effectively induces cell death in both proliferating and non-proliferating breast cancer cells. The compound's ability to permeate cell membranes enhances its therapeutic efficacy .
Autophagy Induction
UCD38B treatment has been shown to promote autophagy in cancer cells, which is characterized by the conversion of LC3 proteins—a marker for autophagic activity. This process may contribute to the compound's overall effectiveness against various cancer types by altering cellular metabolism and promoting cell death pathways .
Breast Cancer Research
A significant study published in PLOS ONE investigated the effects of UCD38B on human breast cancer cells. The findings indicated that UCD38B not only induced cell death but also triggered autophagic responses, suggesting its dual role as both an inducer of necrosis and an autophagy promoter .
- Table 1: Summary of Cytotoxic Effects
| Compound | Cell Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| UCD38B | Human Breast Cancer | 25 | AIF-mediated necrosis |
| UCD74A | Human Breast Cancer | 150 | Minimal effect |
| Amiloride | Human Breast Cancer | 100 | Caspase-dependent apoptosis |
Potential in Combination Therapies
Research is ongoing into the use of UCD38B in combination with other therapeutic agents to enhance its efficacy. Preliminary studies suggest that combining UCD38B with traditional chemotherapeutics may lead to improved outcomes for patients with resistant forms of breast cancer .
Eigenschaften
CAS-Nummer |
1115177-19-9 |
|---|---|
Molekularformel |
C15H17Cl2N7O3 |
Molekulargewicht |
414.24 |
IUPAC-Name |
benzyl 2-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]amino]acetate;hydrochloride |
InChI |
InChI=1S/C15H16ClN7O3.ClH/c16-11-13(22-12(17)10(21-11)14(25)23-15(18)19)20-6-9(24)26-7-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,17,20,22)(H4,18,19,23,25);1H |
InChI-Schlüssel |
OXMKSFKNDMCURE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CNC2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UCD38B HCl; UCD-38-B HCl; UCD 38 B HCl; UCD-38-B Hydrochloride; UCD 38 B hydrochloride; UCD38B hydrochloride; 5-Benzylglycinyl-amiloride hydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















